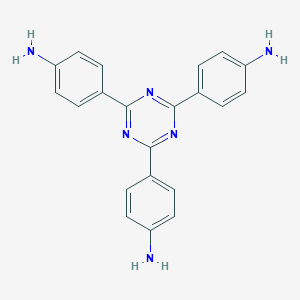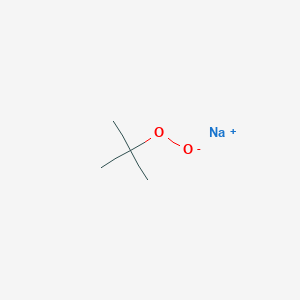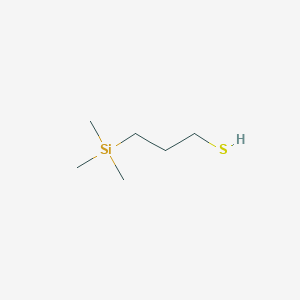
Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a chemical compound with specific structural and chemical characteristics. It is part of a larger family of thiopyran derivatives, which are known for their varied applications in chemistry and pharmacology. However, for this analysis, the focus will be strictly on the synthesis, molecular and physical properties, and chemical properties of this specific compound.
Synthesis Analysis
The synthesis of similar thiopyran derivatives typically involves complex organic reactions. For instance, the synthesis of bis[3,3-bis(diethylamino)thioacryloyl] disulfide, a related compound, was achieved through a reaction that yielded 2H-thiopyran-2-thione derivatives in modest-to-reasonable yields, demonstrating the complexity and efficiency of synthesis methods for such compounds (Akimoto, Masaki, & Nakayama, 1996).
Molecular Structure Analysis
The molecular structure of thiopyran derivatives is often complex, featuring multiple functional groups and heteroatoms. For example, the X-ray crystal structures of related tin compounds revealed distinct types of carboxylate moieties and complex geometries (Gielen et al., 1992). Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Thiopyran derivatives exhibit diverse chemical reactivity. For example, bis(diethylamino)[(methylthio)thiocarbonyl]carbenium salts, a related compound, showed ambident reactivities toward a range of nucleophiles, indicating the potential for complex chemical behavior (Nakayama, Otani, Sugihara, & Ishii, 1997). This suggests that Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate could also have unique chemical properties.
Applications De Recherche Scientifique
Synthesis and Reactivity : This compound shows interesting reactivity patterns, useful in synthetic chemistry. For instance, in the synthesis and reactivity of 4H-Dithieno[2,3-b: 3′,2′-e]-thiopyran derivatives, Diethyl 4-hydroxy-2-thioxo-2H-thiopyran-3,5-dicarboxylate reacts to form substitution products that further cyclize, leading to new derivatives (Ried, Podkowik, & Oremek, 1980).
Facile Synthesis of New Derivatives : It serves as a starting material for facile synthesis of new chemical derivatives. In a study, it was used as an intermediate for synthesizing new thieno[2,3-b]-thiophene derivatives, illustrating its versatility in creating diverse chemical structures (Mabkhot, Kheder, & Al-Majid, 2010).
Formation of 2H-Thiopyran-2-thione Derivatives : This compound is involved in reactions forming 2H-thiopyran-2-thione derivatives, a class of compounds with various applications. For example, the reaction of bis[3,3-bis(diethylamino)thioacryloyl] disulfide with different dienophiles resulted in 2H-thiopyran-2-thione derivatives, demonstrating its utility in complex chemical syntheses (Akimoto, Masaki, & Nakayama, 1996).
Pharmacological Applications : While specifically excluding drug use and dosage information, it's notable that derivatives of this compound have been studied for pharmacological activities, though the details of these activities are beyond the scope of this summary.
Electrochemical Studies : In a study on corrosion inhibition, derivatives of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate were used as inhibitors in corrosion studies, indicating their potential applications in materials science and engineering (Yadav, Behera, Sinha, & Yadav, 2014).
Synthesis of Luminescent Compounds : This compound has been used in the synthesis of luminescent compounds, as demonstrated in a study where it was used to sensitize the emission of lanthanide ions, showing its potential in creating materials for optical applications (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPGDBPBXGJTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650230 |
Source


|
| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |
CAS RN |
13700-78-2 |
Source


|
| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














